

# Numidargistat Safety Profile: A Comparative Analysis with Other Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the safety and tolerability of the arginase inhibitor **Numidargistat** (INCB01158) in comparison to established immunotherapeutic agents. This guide synthesizes available clinical trial data to provide researchers, scientists, and drug development professionals with an objective analysis of its safety profile.

**Numidargistat**, an investigational small molecule inhibitor of arginase, has been evaluated in early-phase clinical trials, demonstrating a generally well-tolerated safety profile both as a monotherapy and in combination with other immunotherapies. This guide provides a detailed comparison of **Numidargistat**'s safety with other classes of immunotherapies, including immune checkpoint inhibitors and CAR-T cell therapy, supported by quantitative data from clinical studies and detailed experimental protocols.

## **Comparative Safety Analysis**

The safety profile of **Numidargistat** has been primarily established in the first-in-human, phase 1 clinical trial NCT0290314.[1][2] In this study, **Numidargistat** was administered as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.[1][2]

# **Numidargistat Adverse Events**

In the monotherapy arm of the NCT0290314 trial, 107 patients received **Numidargistat** at doses ranging from 50 to 150 mg twice daily.[1] The most frequently reported treatment-related



adverse events were fatigue (9.3%) and nausea (9.3%).[1][3][4] Grade 3 or higher treatment-emergent adverse events occurred in 45.8% of patients receiving monotherapy.[1][3][4]

When combined with pembrolizumab (153 patients receiving 50-100 mg of **Numidargistat** twice daily), the most common treatment-related adverse events were diarrhea (16.3%) and fatigue (15.0%).[1][3][4] Grade 3 or higher treatment-emergent adverse events were observed in 51.7% of patients in the combination therapy group.[1][3][4] Importantly, early reports from this trial noted that in the combination setting, there was no increase in the frequency or severity of adverse effects compared to pembrolizumab as a single agent.[5]

Table 1: Common Treatment-Related Adverse Events of **Numidargistat** (INCB01158)

| Adverse Event | Numidargistat<br>Monotherapy (n=107)[1][3]<br>[4] | Numidargistat + Pembrolizumab (n=147)[1] [3][4] |
|---------------|---------------------------------------------------|-------------------------------------------------|
| Fatigue       | 9.3%                                              | 15.0%                                           |
| Nausea        | 9.3%                                              | -                                               |
| Diarrhea      | -                                                 | 16.3%                                           |

Table 2: High-Grade (≥3) Treatment-Emergent Adverse Events

| Therapy                       | Incidence of Grade ≥3 AEs |
|-------------------------------|---------------------------|
| Numidargistat Monotherapy     | 45.8%[1][3][4]            |
| Numidargistat + Pembrolizumab | 51.7%[1][3][4]            |

## **Comparison with Other Immunotherapies**

The safety profiles of established immunotherapies, such as immune checkpoint inhibitors and CAR-T cell therapies, provide a benchmark for evaluating new agents like **Numidargistat**.

Immune Checkpoint Inhibitors:



- Pembrolizumab (Anti-PD-1): Common adverse reactions (≥20% of patients) include fatigue, musculoskeletal pain, rash, diarrhea, pyrexia, cough, decreased appetite, pruritus, dyspnea, constipation, abdominal pain, nausea, and hypothyroidism.[6][7] Severe and fatal immunemediated adverse reactions can also occur.[7]
- Nivolumab (Anti-PD-1): The most frequent adverse events include fatigue, rash, musculoskeletal pain, pruritus, diarrhea, nausea, asthenia, cough, dyspnea, constipation, decreased appetite, back pain, arthralgia, upper respiratory tract infection, and pyrexia.[8] A meta-analysis of clinical trials reported the rate of grade 3-4 treatment-related adverse events to be around 8%.[9]
- Ipilimumab (Anti-CTLA-4): Common adverse effects (in ≥5% of patients) include fatigue, diarrhea, pruritus, rash, and colitis.[10] Severe and fatal immune-mediated adverse reactions are a known risk.[10] Treatment-related adverse events occur in approximately 70-88% of patients, with dermatologic toxicities being the most common.[11]

#### CAR-T Cell Therapy:

This class of therapy is associated with unique and potentially life-threatening toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[12][13] CRS is a systemic inflammatory response that can lead to high fever, hypotension, and organ dysfunction.[13] ICANS can manifest as a range of neurological symptoms, from confusion and aphasia to seizures and cerebral edema.[12][14] The incidence of CRS can be as high as 100% in some trials, with neurotoxicity occurring in up to 67% of leukemia patients and 62% of lymphoma patients.[15]

## **Experimental Protocols**

NCT0290314: A Phase 1 Study of **Numidargistat** (INCB001158)

This was a first-in-human, open-label, non-randomized, three-part, phase 1 study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Numidargistat** as a monotherapy and in combination with pembrolizumab in patients with advanced/metastatic solid tumors.[1][2][16]

 Part 1 (Dose Escalation): Patients received escalating doses of Numidargistat as a monotherapy (Part 1a) or in combination with pembrolizumab (Part 1b/1c) to determine the



recommended Phase 2 dose (RP2D).[4][17]

- Part 2 (Dose Expansion Monotherapy): Additional patients were enrolled to receive
   Numidargistat monotherapy at the RP2D to further evaluate safety and preliminary efficacy in specific tumor types.[17]
- Part 3 (Dose Expansion Combination Therapy): Patients with specific types of advanced/metastatic solid tumors (including NSCLC, melanoma, urothelial cancer, CRC, gastric cancer, SCCHN, and mesothelioma) were enrolled in separate cohorts to receive Numidargistat in combination with pembrolizumab at the RP2D.[18]

Inclusion Criteria: Key inclusion criteria included age ≥18 years, histologically or cytologically confirmed metastatic or locally advanced cancer not amenable to local therapy, an ECOG performance status of 0-1, and adequate organ function.[17][18]

Exclusion Criteria: Notable exclusion criteria included known deficiencies or suspected defects in the urea cycle, active or unstable brain metastases, and active, known, or suspected autoimmune disease.[17]

Assessments: The primary endpoint was safety, assessed through the monitoring of adverse events (AEs), laboratory values, vital signs, and physical examinations.[4] AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[19]

## Visualizing the Science

To better understand the context of **Numidargistat**'s mechanism and the clinical trial design, the following diagrams are provided.





Click to download full resolution via product page

Caption: Numidargistat's mechanism of action in the tumor microenvironment.





Click to download full resolution via product page

Caption: Workflow of the NCT0290314 Phase 1 clinical trial for **Numidargistat**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Select Adverse Reactions for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]
- 7. merck.com [merck.com]
- 8. Clinical Trial Results | OPDIVO® (nivolumab) [opdivo.com]
- 9. The efficacy and safety of nivolumab in previously treated advanced non-small-cell lung cancer: a meta-analysis of prospective clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Ipilimumab and Its Toxicities: A Multidisciplinary Approach PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine release syndrome and neurotoxicity following CAR T-cell therapy for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. curetoday.com [curetoday.com]
- 15. Neurotoxicity and Cytokine Release Syndrome After Chimeric Antigen Receptor T Cell Therapy: Insights Into Mechanisms and Novel Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Frontiers | Cytokines in CAR T Cell-Associated Neurotoxicity [frontiersin.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [Numidargistat Safety Profile: A Comparative Analysis with Other Immunotherapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609684#how-does-numidargistat-s-safety-profile-compare-to-other-immunotherapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com